Methyl 3-(isothiocyanatomethyl)benzoate
Overview
Description
Methyl 3-(isothiocyanatomethyl)benzoate (MITC) is an organic compound with a variety of uses in scientific research. MITC is a naturally occurring compound found in a variety of plants, and is a derivative of benzoic acid. MITC is often used as a reagent for organic synthesis, as an inhibitor for enzyme activity, and as a ligand for various proteins. It has also been used as a starting material for the synthesis of other compounds.
Scientific Research Applications
Radical Addition in Organic Synthesis
Methyl 3-(isothiocyanatomethyl)benzoate has been explored in the field of organic synthesis. Specifically, compounds like cyano(ethoxycarbonothioylthio)methyl benzoate have demonstrated utility as one-carbon radical equivalents in the introduction of acyl units via xanthate transfer radical addition to olefins. This process allows for further elaboration of the resulting adducts, indicating potential applications in the synthesis of complex organic molecules (Bagal, de Greef, & Zard, 2006).
Vibrational Spectroscopy and Molecular Analysis
Methyl benzoate has been a subject of study in vibrational spectroscopy, serving as a model compound for developing new infrared pulse schemes potentially applicable to biomolecules. The research on anharmonic vibrational modes and the use of varying computational methods enhances our understanding of molecular vibrational coupling topology, which could have implications in the field of molecular biology and chemistry (Maiti, 2014).
Catalyst Studies and Chemical Reactions
Investigations have been conducted on the reduction of methyl benzoate and benzoic acid on catalysts like Y2O3. These studies provide insights into the mechanisms of chemical reactions at the molecular level, particularly focusing on the formation and reduction of surface benzoate, which is essential in understanding catalytic processes and reaction pathways (King & Strojny, 1982).
Tubulin Polymerization Inhibition
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was found to be a promising antiproliferative agent against human cancer cells, potentially due to its tubulin polymerization inhibition. This highlights its potential application in cancer research and treatment, offering a novel pathway for drug development (Minegishi et al., 2015).
Biosynthesis and Emission in Plants
Research on snapdragon flowers revealed that methyl benzoate is the most abundant scent compound biosynthesized and emitted from the flowers. Understanding the developmental regulation of its biosynthesis and emission provides insights into plant biology and ecology, particularly in relation to pollinator attraction (Dudareva et al., 2000).
properties
IUPAC Name |
methyl 3-(isothiocyanatomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-4-2-3-8(5-9)6-11-7-14/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIIPQQBLULMJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(isothiocyanatomethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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